Agavoside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Agavoside B is a biochemical.

科学研究应用

Neural Stem Cell Differentiation

Agalloside, a compound related to Agavoside B, has been synthesized and shown to accelerate neural stem cell differentiation. This synthesis holds promise for use in the synthesis of 5-O-glycosylated flavonoids, indicating potential applications in neural regeneration and treatment of neurological disorders (Arai, Yamaguchi, & Ishibashi, 2017).

Enhancement of Astragaloside Production

UV radiation has been used to enhance Astragaloside (AGs) production in Astragalus membranaceus cultures, with implications for improving yields of valuable compounds like Agavoside B for various pharmacological activities (Gai et al., 2016).

Osteoblast Function and Inhibition of Osteoclast and Adipocyte Differentiation

A novel flavonoid related to Agavoside B has been found to increase differentiation of preosteoblasts and inhibit osteoclast and adipocyte differentiation, suggesting applications in bone health and treatment of osteoporosis (Swarnkar et al., 2011).

Nanotechnology Applications

Silver nanoparticles (AgNPs) synthesized using plant extracts containing flavonoids, potentially including Agavoside B, have shown applications in degradation of dyes and potential in nanobiotechnology research (Borase et al., 2014).

Delivery in Nanocarriers for Therapeutic Efficacy

Arjunglucoside I (AG), a compound similar to Agavoside B, has been incorporated in nanocarriers for therapeutic efficacy against leishmaniasis, indicating the potential for Agavoside B to be used in targeted drug delivery systems (Tyagi et al., 2005).

Wound Healing Applications

Silver nanoparticle and biopolymer-based biomaterials, potentially involving Agavoside B, have been researched for their role in wound healing applications, offering non-cytotoxic and safe options for patients (Kumar et al., 2018).

Antioxidant and DNA Protection

Flavonoids from Agrimonia pilosa, which may include Agavoside B, have shown notable antioxidant activities and protective action against DNA oxidative damage (Zhu et al., 2017).

Anticancer Activities

Hyperoside, a flavonoid glycoside like Agavoside B, has demonstrated anti-cancer effects in breast cancer cells and other studies, suggesting similar potential applications for Agavoside B (Qiu et al., 2019).

属性

CAS 编号 |

56857-66-0 |

|---|---|

产品名称 |

Agavoside B |

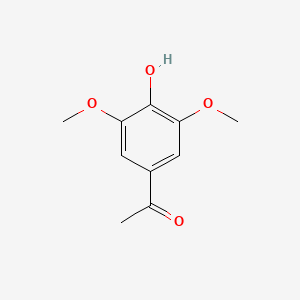

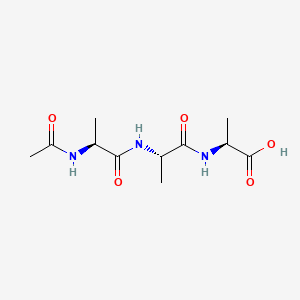

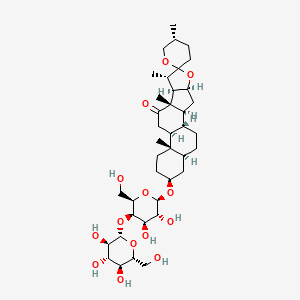

分子式 |

C39H62O14 |

分子量 |

754.9 g/mol |

IUPAC 名称 |

(1R,2S,4S,5'R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-26,28-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21-,22+,23+,24+,25-,26-,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39?/m1/s1 |

InChI 键 |

YEKZYRCPUZIPAI-FKPXPTAZSA-N |

手性 SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Agavoside B; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。